molecular formula C67H124N18O15 B15197182 Mastoparan-7

Mastoparan-7

Cat. No.: B15197182
M. Wt: 1421.8 g/mol
InChI Key: HOLQXBRPSSZJMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Mas7 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds . After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Mas7 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction. The major products formed from these reactions depend on the specific modifications made to the peptide structure.

Scientific Research Applications

Mas7 has a wide range of scientific research applications:

Comparison with Similar Compounds

Mas7 is similar to other mastoparan analogues, such as Mastoparan and Mastoparan 17. it has a five-fold greater potency than Mastoparan . This increased potency makes Mas7 a valuable tool for studying G-protein signaling and its effects on cellular processes. Other similar compounds include:

Mas7’s uniqueness lies in its higher potency and its ability to induce specific cellular responses, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

Mastoparan-7 (Mas-7) is a bioactive peptide derived from wasp venom, known for its ability to activate G proteins and influence various biological processes. This compound has garnered attention for its diverse biological activities, including effects on neuronal function, immune response, and potential therapeutic applications.

1. Neuronal Effects

This compound has been shown to significantly impact hippocampal neurons. Research indicates that low doses of Mas-7 increase dendritic spine density and enhance postsynaptic density protein clustering, crucial for synaptic plasticity. Specifically, Mas-7 activates the Gαo subunit in these neurons, leading to a rapid increase in intracellular calcium levels, which is essential for various signaling pathways involved in neuronal function .

Key Findings:

  • Increased Dendritic Spine Density : Exposure to Mas-7 promotes the formation of dendritic spines, enhancing synaptic connections.
  • Calcium Influx : Mas-7 induces a concentration-dependent increase in intracellular calcium levels, activating downstream kinases such as CaMKII and PKC .

2. Erythrocyte Activation

In human erythrocytes, this compound stimulates ATP release, indicating its role in cellular signaling and energy metabolism. The kinetics of ATP release show an initial rapid phase followed by a slower accumulation phase, demonstrating the peptide's influence on cellular processes .

Table 1: ATP Release Kinetics in Erythrocytes Exposed to this compound

Time (minutes)[ATP] (µM)Cell Swelling (%)cAMP Increase (%)
0Baseline00
510531
10151035
30201540

3. Immune Modulation

This compound acts as an effective adjuvant in vaccine formulations. Studies have demonstrated that it enhances immune responses when used with hemagglutinin vaccines against influenza and cocaine vaccines, improving antibody responses and reducing psychoactive effects of cocaine .

Case Study: Cocaine Vaccine Efficacy

In a study evaluating a cocaine vaccine using this compound as an adjuvant:

  • Mice receiving the vaccine showed significantly reduced locomotor activity after cocaine administration compared to control groups.
  • The antibody titers correlated with functional protection from cocaine's effects, highlighting Mas-7's role in enhancing vaccine efficacy .

4. Antimicrobial Activity

Emerging research indicates that this compound exhibits antimicrobial properties against various pathogens. Its mechanism involves disrupting bacterial membranes, leading to cell lysis. For instance, studies have shown that it effectively permeabilizes the membranes of antibiotic-resistant strains of Escherichia coli .

Table 2: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)
E. coli O157:H71632
Staphylococcus aureus3264
Multi-drug resistant strainsVariesVaries

Properties

IUPAC Name

N-[1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[(2-amino-3-methylpentanoyl)amino]butanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C67H124N18O15/c1-18-38(12)53(71)67(100)85-51(32-52(70)86)66(99)84-50(31-37(10)11)64(97)79-45(24-20-22-26-69)61(94)75-42(16)58(91)82-47(28-34(4)5)62(95)76-39(13)55(88)73-40(14)57(90)81-48(29-35(6)7)63(96)77-41(15)56(89)78-44(23-19-21-25-68)60(93)74-43(17)59(92)83-49(30-36(8)9)65(98)80-46(54(72)87)27-33(2)3/h33-51,53H,18-32,68-69,71H2,1-17H3,(H2,70,86)(H2,72,87)(H,73,88)(H,74,93)(H,75,94)(H,76,95)(H,77,96)(H,78,89)(H,79,97)(H,80,98)(H,81,90)(H,82,91)(H,83,92)(H,84,99)(H,85,100)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLQXBRPSSZJMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C67H124N18O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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